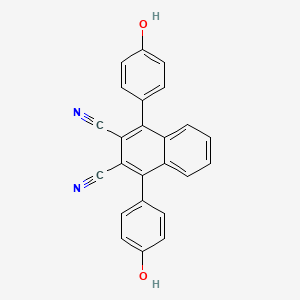
1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyphenyl groups attached to a naphthalene core, with two cyano groups at the 2 and 3 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile typically involves the condensation of 4-hydroxybenzaldehyde with 2,3-dicyanonaphthalene under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The cyano groups can be reduced to amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy groups under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy and cyano groups play a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dicyanonaphthalene: Lacks the hydroxyphenyl groups, making it less versatile in certain reactions.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Contains amino groups instead of hydroxy groups, leading to different reactivity and applications.
Uniqueness
1,4-Bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile is unique due to the presence of both hydroxy and cyano groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
163596-31-4 |
|---|---|
Formule moléculaire |
C24H14N2O2 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1,4-bis(4-hydroxyphenyl)naphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C24H14N2O2/c25-13-21-22(14-26)24(16-7-11-18(28)12-8-16)20-4-2-1-3-19(20)23(21)15-5-9-17(27)10-6-15/h1-12,27-28H |
Clé InChI |
XUCGDLVDBINJEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=C2C3=CC=C(C=C3)O)C#N)C#N)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


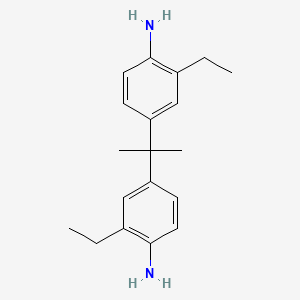
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)
![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol](/img/structure/B12554793.png)

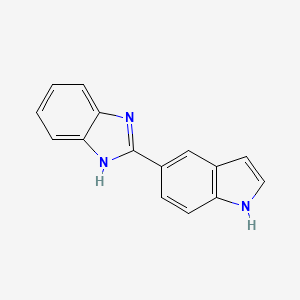

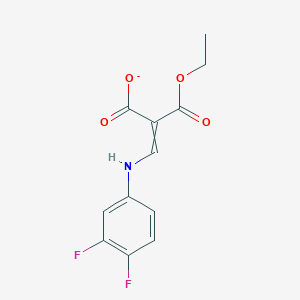
![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
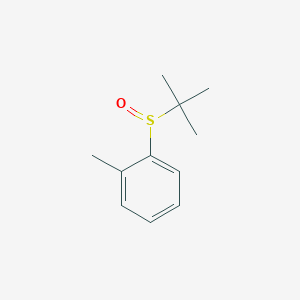
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
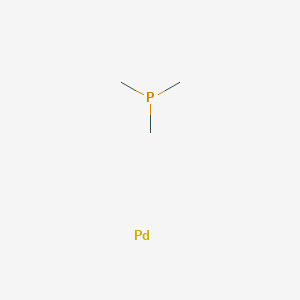
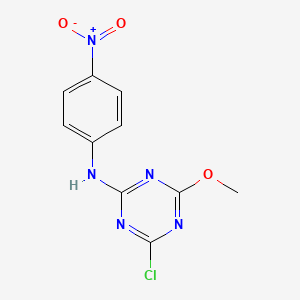
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
